molecular formula C13H12O2 B6331087 Methyl 6-methylnaphthalene-1-carboxylate CAS No. 91902-60-2

Methyl 6-methylnaphthalene-1-carboxylate

Cat. No.: B6331087
CAS No.: 91902-60-2
M. Wt: 200.23 g/mol
InChI Key: QKPWHTVLSINHGS-UHFFFAOYSA-N
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Description

Methyl 6-methylnaphthalene-1-carboxylate is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by a methyl group attached to the sixth position of the naphthalene ring and a carboxylate ester group at the first position. This compound is used in various chemical research and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-methylnaphthalene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 6-methylnaphthalene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methylnaphthalene-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-methylnaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 6-methylnaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The naphthalene ring structure allows for interactions with aromatic receptors and enzymes, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methylnaphthalene-1-carboxylate is unique due to the presence of both a methyl group and an ester group on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 6-methylnaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-6-7-11-10(8-9)4-3-5-12(11)13(14)15-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPWHTVLSINHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612717
Record name Methyl 6-methylnaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91902-60-2
Record name Methyl 6-methylnaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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